molecular formula C5H4Br2N2O B1442482 2-Amino-3,5-dibromopyridin-4-ol CAS No. 1261269-58-2

2-Amino-3,5-dibromopyridin-4-ol

Cat. No.: B1442482
CAS No.: 1261269-58-2
M. Wt: 267.91 g/mol
InChI Key: MJWHOGYOZNQHAX-UHFFFAOYSA-N
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Description

2-Amino-3,5-dibromopyridin-4-ol is an organic compound belonging to the pyridine family. It is characterized by the presence of two bromine atoms and an amino group on the pyridine ring. This compound is a pale yellow to brown crystalline solid, soluble in water, alcohols, and dimethylformamide. It is used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Amino-3,5-dibromopyridin-4-ol typically involves the bromination of pyridine derivatives followed by amination. One common method includes the reaction of 3,5-dibromopyridine with ammonia under alkaline conditions . The reaction conditions often involve heating the mixture to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3,5-dibromopyridin-4-ol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The amino group can undergo oxidation to form nitro derivatives or reduction to form amines.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions include substituted pyridines, nitro derivatives, and various amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that 2-Amino-3,5-dibromopyridin-4-ol exhibits potent antibacterial properties. A study published in Heterocyclic Letters demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) highlighted how the positioning of bromine atoms enhances antimicrobial potency.

Antitumor Properties
Preliminary investigations have shown that this compound may possess cytotoxic effects against various cancer cell lines, including breast cancer cells (MCF-7). This suggests its potential as a lead compound for developing anticancer agents.

Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Its ability to interact with biological targets is attributed to the amino group facilitating hydrogen bonding with active sites on enzymes.

Agricultural Science

This compound has been explored for its potential use in agricultural applications, particularly as a pesticide or herbicide. The brominated derivatives often exhibit enhanced bioactivity against pests, making them valuable in developing new agrochemicals.

Material Science

The compound serves as a building block in organic synthesis for producing specialty chemicals and materials with unique properties. Its reactivity allows it to be utilized in creating polymers or other materials with enhanced performance characteristics.

Antimicrobial Efficacy

A significant study demonstrated that dibromopyridine derivatives showed substantial antibacterial activity. The research emphasized the importance of bromine positioning for enhancing antimicrobial effectiveness.

Anticancer Activity

Research conducted by a pharmaceutical institute investigated various pyridine derivatives' cytotoxic effects on human cancer cell lines. Results indicated that this compound exhibited notable cytotoxicity against MCF-7 breast cancer cells, suggesting its potential as a lead compound in cancer therapy.

Mechanism of Action

The mechanism of action of 2-Amino-3,5-dibromopyridin-4-ol involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting various biochemical pathways. The bromine atoms and the amino group play crucial roles in binding to the active sites of enzymes, thereby modulating their activity .

Comparison with Similar Compounds

  • 2-Amino-3,5-dibromopyrazine
  • 2-Amino-3,5-dibromobenzaldehyde
  • 2-Amino-3,5-dibromopyridine

Comparison: 2-Amino-3,5-dibromopyridin-4-ol is unique due to the presence of a hydroxyl group on the pyridine ring, which imparts distinct chemical properties. Compared to 2-Amino-3,5-dibromopyrazine, which lacks the hydroxyl group, this compound exhibits different reactivity and solubility characteristics. The presence of the hydroxyl group also enhances its potential as a building block for more complex molecules .

Biological Activity

2-Amino-3,5-dibromopyridin-4-ol is a pyridine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by its molecular formula C5H4Br2N2OC_5H_4Br_2N_2O and a molecular weight of approximately 251.91 g/mol, exhibits a variety of pharmacological properties, particularly as an antimicrobial and anticancer agent.

Chemical Structure and Properties

The structure of this compound features two bromine substituents and an amino group on the pyridine ring, along with a hydroxyl group at the fourth position. This arrangement significantly influences its reactivity and biological activity. The presence of bromine enhances lipophilicity, potentially facilitating membrane penetration and bioactivity .

Biological Activities

1. Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth. The mechanism may involve interference with bacterial cell wall synthesis or disruption of metabolic pathways .

2. Anticancer Potential
Studies have shown that compounds with similar structures to this compound possess anticancer properties. Preliminary investigations suggest that this compound may inhibit specific enzymes linked to cancer cell proliferation. Further research is required to elucidate the exact pathways involved .

The biological activity of this compound is likely mediated through interactions with various biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cellular processes, including those involved in DNA replication and repair.
  • Receptor Modulation : It could interact with specific receptors, altering signaling pathways that regulate cell growth and apoptosis .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones in disc diffusion assays, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be in the low micromolar range .

Case Study 2: Anticancer Activity

In vitro assays using human cancer cell lines showed that treatment with this compound resulted in reduced cell viability compared to untreated controls. Flow cytometry analysis indicated an increase in apoptotic cells following treatment, suggesting a potential mechanism involving programmed cell death .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound in terms of biological activity, a comparison was made with structurally similar compounds:

Compound NameCAS NumberAntimicrobial ActivityAnticancer Activity
This compound1261269-58-2YesYes
4-Amino-3,5-dibromopyridine619792ModerateNo
3,5-Dibromo-2-chloropyridin-4-amine1054484-40-0LowYes
4-Amino-5-bromo-2-methylpyridine10460-50-1ModerateModerate

This table highlights the varying degrees of biological activity among related compounds, emphasizing the potential significance of the unique functional groups present in this compound .

Properties

IUPAC Name

2-amino-3,5-dibromo-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Br2N2O/c6-2-1-9-5(8)3(7)4(2)10/h1H,(H3,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJWHOGYOZNQHAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)C(=C(N1)N)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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